molecular formula C11H10O4 B1505958 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one CAS No. 22053-42-5

4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Cat. No.: B1505958
CAS No.: 22053-42-5
M. Wt: 206.19 g/mol
InChI Key: UARPRSOABLQBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one (hereafter referred to as the target compound) is a coumarin derivative characterized by a hydroxyl group at position 4, a methoxy group at position 6, and a methyl group at position 3. Coumarins are lactones of 2-hydroxyphenylpropanoic acid, widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties.

Properties

IUPAC Name

4-hydroxy-6-methoxy-3-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-10(12)8-5-7(14-2)3-4-9(8)15-11(6)13/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARPRSOABLQBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)OC)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716330
Record name 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22053-42-5
Record name 4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pechmann Condensation

The Pechmann condensation is a widely employed method for synthesizing coumarin derivatives, including hydroxy-methoxy-methyl-substituted benzopyrans. This reaction involves the acid-catalyzed condensation of phenols with β-ketoesters, often under reflux conditions.

  • Catalysts: FeCl3·6H2O, polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF3), or organic acids such as piperidine.
  • Conditions: Typically reflux in toluene or ethanol, reaction times vary from several hours to overnight.
  • Yields: High yields reported, ranging from 72% to 96% depending on catalyst and conditions.

For example, FeCl3·6H2O catalyzed condensation of resorcinol with methyl acetoacetate gave 92% yield of coumarin derivatives under reflux for 16 hours.

Knoevenagel Condensation

Another common approach is the Knoevenagel condensation between salicylaldehydes and active methylene compounds such as 4,4,4-trichloro-3-oxobutanoate, followed by cyclization to yield coumarin derivatives.

  • Catalysts: Piperidine, triethylamine, or other bases.
  • Solvents: Toluene, ethanol, or acetonitrile.
  • Yields: Moderate to good (25–82%) depending on substrates and conditions.

Vilsmeier–Haack Formylation and Subsequent Modifications

The Vilsmeier–Haack reaction is a key step in introducing formyl groups into benzopyran derivatives, which can then be further modified to obtain hydroxy and methoxy substituted coumarins.

  • Reagents: POCl3 and DMF.
  • Procedure: Benzopyran-4-one derivatives undergo formylation at the 3-position to yield benzopyran-4-one-3-carbaldehydes.
  • Challenges: Yields and purity can be low for some methoxy-substituted derivatives but can be improved by a modified two-step Vilsmeier–Haack reaction.

Following formylation, the aldehyde group can be converted into hydroxy methyl or enoic acid groups, which are important intermediates for further functionalization.

Reductive Condensation and Cyclization

Reductive condensation of substituted benzopyran-4-ones with appropriate reagents under acidic conditions leads to the formation of hydroxy-substituted benzopyrans.

  • Example: Refluxing 4-(2-pyridyl)benzopyran derivatives with p-toluenesulfonic acid in benzene for several hours followed by basification yields hydroxy-substituted benzopyrans.
  • Yields: Typically high (up to 99%) depending on substrate and conditions.

Multicomponent and One-Pot Reactions

Recent advances include multicomponent reactions that combine salicylaldehydes, α-ketoesters, and other components to synthesize coumarin derivatives in one step.

  • Catalysts: Meglumine sulfate, FeCl3, or organocatalysts.
  • Solvents: Ethanol-water mixtures, toluene, or solvent-free conditions.
  • Advantages: Shorter reaction times, higher atom economy, and good to excellent yields (70–93%).

Summary Table of Preparation Methods

Method Key Reagents/Conditions Catalyst(s) Yield Range (%) Notes
Pechmann Condensation Phenol + β-ketoester, reflux FeCl3·6H2O, PVPP-BF3, piperidine 72–96 High yield, classical method for coumarins
Knoevenagel Condensation Salicylaldehyde + active methylene compound Piperidine, TEA 25–82 Moderate to good yields, base-catalyzed
Vilsmeier–Haack Formylation Benzopyran-4-one + POCl3/DMF None (reagent-driven) Variable Formylation at 3-position; modified protocols improve yields for methoxy derivatives
Reductive Condensation Benzopyran derivatives + p-TSA, reflux in benzene p-Toluenesulfonic acid (p-TSA) Up to 99 High yields, used for hydroxy substitution introduction
Multicomponent Reactions Salicylaldehyde + α-ketoester + other aldehydes Meglumine sulfate, FeCl3 70–93 One-pot synthesis, solvent-free or mixed solvents, efficient and eco-friendly

Detailed Research Findings

  • Vyas et al. (2009) synthesized metal complexes of 4-hydroxy benzopyran-2-ones indicating the availability of hydroxy-substituted benzopyrans for coordination chemistry, synthesized via classical condensation methods.
  • Recent benzopyran-4-one-isoxazole hybrids were synthesized starting from benzopyran-4-one derivatives prepared by Vilsmeier–Haack reaction, demonstrating the utility of formylation in diversifying benzopyran scaffolds.
  • Moradi et al. (2020) demonstrated solvent-free Pechmann condensation using meglumine sulfate catalyst, achieving high yields and reduced reaction times, indicating green chemistry approaches for coumarin synthesis.
  • Osman et al. showed microwave-assisted synthesis of coumarin derivatives with excellent yields and reduced reaction times, highlighting modern synthetic techniques applicable to this compound class.

Chemical Reactions Analysis

Substitution Reactions

2.1 Electrophilic Substitution
Methoxy groups direct electrophilic substitution at positions ortho or para. Bromination/chlorination with halogens (Br₂, Cl₂) and Lewis acids (AlCl₃) modifies the benzopyran core. For instance, substitution at position 3 yields halogenated derivatives .

2.2 Alkylation
Alkoxy substituents are introduced via dibromoalkanes (e.g., 1,4-dibromobutane) in DMF. This reaction is monitored by TLC (n-hexane/ethyl acetate, 7:3) and yields intermediates like 4-(n-bromoalkoxy)-2H-chromene-2-one .

Oxidation and Reduction

3.1 Oxidation
Oxidation with KMnO₄ or CrO₃ converts the benzopyran core into quinones or hydroxylated derivatives. For example, KMnO₄ in acidic conditions oxidizes the 4-hydroxy group .

3.2 Reduction
Reduction with H₂ and a palladium catalyst reduces the coumarin ring. This is demonstrated with 6-methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran, yielding dihydro derivatives.

Cyclization Reactions

4.1 Aldol Condensation and Cyclization
Aldol condensation of 4-hydroxycoumarin with aldehydes forms chromones, which cyclize in situ to yield dimeric structures (e.g., benzopyranocoumarins). Ortho-substituted phenyl groups promote spontaneous cyclization to fused derivatives .

4.2 Metal Complexation
Metal complexes (e.g., Cu²⁺, Ni²⁺) are synthesized via condensation with chalcones and aromatic aldehydes. For example, bis-(3-[{3-(aryl substituted)}-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromen-2-one) complexes exhibit antiproliferative activity .

Spectroscopic and Structural Analysis

5.1 FT-IR and ¹H NMR
FT-IR spectra show characteristic bands: 1608–1529 cm⁻¹ (C=O stretching), 1450–1333 cm⁻¹ (C–O stretching). ¹H NMR (DMSO-d₆) reveals signals for methoxy groups (δ 3.88–4.13 ppm) and aromatic protons (δ 6.93–8.08 ppm) .

5.2 X-ray Crystallography
The triclinic crystal structure (space group P1) of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one confirms planarity of the benzopyran core. Key bond lengths: C=O (1.23 Å), C–O (1.36 Å) .

Reaction Conditions and Yields

Reaction TypeConditionsYield (%)Reference
Alkylation1,4-dibromobutane, DMF, K₂CO₃, RT80–90
FormylationPOCl₃, DMF, 60 °C, 13 h85–95
Electrophilic SubstitutionBr₂, AlCl₃, CH₂Cl₂72–93

Scientific Research Applications

Pharmacological Applications

1. Antioxidant Activity

Scopoletin exhibits significant antioxidant properties, which can help neutralize free radicals in biological systems. This activity is crucial for preventing oxidative stress-related diseases.

StudyFindings
Ghosh et al. (2023)Demonstrated that Scopoletin significantly reduced oxidative stress markers in cellular models.
Wang et al. (2014)Found that Scopoletin has a strong capacity to scavenge free radicals, contributing to its protective effects against cellular damage.

2. Anti-inflammatory Effects

Research indicates that Scopoletin possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

StudyFindings
Ghosh et al. (2023)Reported that Scopoletin inhibited pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory conditions.
Zhang et al. (2014)Showed that Scopoletin reduced inflammation in animal models of arthritis, indicating therapeutic potential.

3. Antidiabetic Properties

Scopoletin has been studied for its potential as an α-glucosidase inhibitor, which can help manage blood sugar levels.

StudyFindings
Wang et al. (2014)Identified Scopoletin derivatives with strong α-glucosidase inhibitory activity (IC50 values < 0.025 μM), suggesting their potential as antidiabetic agents.
Zhang et al. (2020)Demonstrated that Scopoletin improved glucose tolerance in diabetic mice models.

Agricultural Applications

1. Plant Growth Promotion

Scopoletin has been shown to enhance plant growth and development, making it beneficial for agricultural practices.

StudyFindings
Kumar et al. (2021)Reported that Scopoletin application increased root length and biomass in tomato plants, indicating its role as a growth regulator.
Singh et al. (2022)Found that Scopoletin enhanced chlorophyll content and photosynthetic efficiency in various crops.

2. Pest Resistance

The compound also exhibits insecticidal properties, which can be harnessed for pest management.

StudyFindings
Patel et al. (2023)Demonstrated that Scopoletin showed significant toxicity against common agricultural pests, suggesting its use as a natural pesticide.
Gupta et al. (2021)Found that Scopoletin reduced pest populations without adversely affecting beneficial insects, highlighting its eco-friendliness.

Food Science Applications

1. Preservation of Food Products

Scopoletin's antioxidant properties make it a valuable additive for food preservation.

StudyFindings
Lee et al. (2023)Showed that incorporating Scopoletin into food products extended shelf life by inhibiting lipid oxidation.
Chen et al. (2022)Found that Scopoletin effectively preserved the quality of meat products during storage by reducing microbial growth and spoilage.

2. Flavor Enhancer

Due to its unique flavor profile, Scopoletin can be used as a natural flavor enhancer in food products.

Mechanism of Action

The mechanism by which 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an antioxidant by scavenging free radicals, thereby reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

The target compound’s substituent configuration distinguishes it from other coumarin derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Substituent Comparison
Compound Name Substituent Positions (Functional Groups) Molecular Formula Notable Features
Target Compound 4-OH, 6-OCH₃, 3-CH₃ C₁₁H₁₀O₄ Balanced polarity; moderate lipophilicity
7-Ethoxy-4-methylcoumarin (CAS 87-05-8) 4-CH₃, 7-OCH₂CH₃ C₁₂H₁₂O₃ Higher lipophilicity due to ethoxy group
3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) 3-(benzoylallyl), 4-OH, 6-CH₃ C₁₈H₁₆O₄ Extended conjugation via benzoyl group; altered reactivity
5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS 14004-55-8) 5-OH, 7-OH, 2-(4-OCH₃C₆H₄), 6-CH₃ C₁₇H₁₄O₅ Enhanced hydrogen bonding; higher polarity
Mexoticin (HY-N7689) 5,7-dimethoxy, 8-[(2R)-dihydroxybutyl] C₁₆H₂₀O₆ Increased molecular weight (308.33 g/mol); glycosidic-like side chain

Key Observations :

  • Substituent Position : The target compound’s 6-OCH₃ group contrasts with analogs like 7-Ethoxy-4-methylcoumarin (ethoxy at position 7), which may reduce intermolecular hydrogen bonding compared to hydroxyl groups .
  • Electron Effects : Brominated derivatives (e.g., 7-acetyloxy-4-bromomethyl-2H-1-Benzopyran-2-one from ) exhibit electron-withdrawing effects, increasing reactivity in substitution reactions compared to methoxy or methyl groups .
  • Bioactivity Implications: Glycosylated derivatives (e.g., compound 140 in ) show improved water solubility due to glucopyranosyl groups, whereas the target compound’s lack of such groups may limit bioavailability .

Physicochemical Properties

Substituents directly influence melting points, solubility, and stability:

Table 3: Physical Properties
Compound Melting Point (°C) Solubility Trends Stability Notes
Target Compound Not reported Moderate in polar organics Likely stable under inert conditions
14f 94 Soluble in ether/petroleum ether Hygroscopic (contains H₂O)
5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- Not reported Low in nonpolar solvents Sensitive to oxidation (multiple OH groups)
Mexoticin Not reported Soluble in DMSO/ethanol Stable at -80°C (light-sensitive)

Insights :

  • Methoxy groups (e.g., in the target compound) enhance lipophilicity compared to hydroxylated analogs like CAS 14004-55-8 .
  • Glycosylated derivatives () exhibit improved aqueous solubility but require stringent storage conditions (-80°C) .

Implications :

  • Hydroxyl-rich compounds (e.g., CAS 14004-55-8) pose higher risks of skin/eye irritation compared to methoxy-dominated derivatives .

Biological Activity

4-Hydroxy-6-methoxy-3-methyl-2H-1-benzopyran-2-one, commonly referred to as a benzopyran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to coumarins and exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10O4C_{11}H_{10}O_4. Its structure features a benzopyran core, which is known for its biological significance. The presence of hydroxyl and methoxy groups contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight202.19 g/mol
Melting Point130-132 °C
SolubilitySoluble in ethanol, methanol

Antioxidant Activity

Research indicates that benzopyran derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound showed a notable increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. In vitro studies revealed that it possesses considerable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Study on Neuroprotective Effects : A recent study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The compound exhibited significant inhibition of acetylcholinesterase (AChE), an enzyme linked to cognitive decline. The IC50 value was determined to be 5.2 µM, indicating potent activity compared to standard AChE inhibitors.
  • Anticancer Activity : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results demonstrated that it induced apoptosis in these cells with IC50 values of 10 µg/mL and 15 µg/mL, respectively.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Antioxidant Mechanism : The hydroxyl group facilitates electron donation, neutralizing free radicals.
  • Antimicrobial Mechanism : Disruption of bacterial cell membranes is hypothesized as a primary mode of action.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways leads to reduced cytokine production.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one?

The compound can be synthesized via bromination or functional group substitution. For example, bromination of a methyl group using n-bromosuccinimide (NBS) in carbon tetrachloride with AIBN as an initiator, followed by reflux and purification via recrystallization (e.g., ethyl acetate), is a common approach . Structural analogs in the evidence highlight the use of methoxy and hydroxy substituents introduced via nucleophilic substitution or Friedel-Crafts alkylation .

Q. How can structural characterization be performed for this compound?

Use a combination of NMR (e.g., 1^1H, 13^13C, DEPT), mass spectrometry (HRMS or ESI-MS), and HPLC. For example, 1^1H NMR can confirm methoxy (δ3.8\delta \sim3.8 ppm) and hydroxy (δ5.5\delta \sim5.5 ppm) groups, while HRMS validates the molecular formula (C11H10O4C_{11}H_{10}O_4) . IR spectroscopy can identify carbonyl stretches (~1700 cm1^{-1}) and aromatic C-O bonds .

Q. What are the critical handling and storage protocols?

The compound is classified as acutely toxic (oral, skin) and a respiratory irritant. Use PPE (gloves, lab coat, goggles), work in a fume hood, and store in a cool, dry place away from oxidizers. Avoid dust formation and use CO2_2/dry chemical extinguishers for fires .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Perform variable-temperature NMR to detect tautomers or use DFT calculations to compare experimental and theoretical spectra. Cross-validate with X-ray data if single crystals are obtainable .

Q. What strategies optimize yield in large-scale synthesis?

Optimize reaction conditions (e.g., solvent polarity, catalyst loading). For bromination, increasing NBS stoichiometry (1.2–1.5 equiv) and reaction time (24–48 h) improves yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) enhances scalability .

Q. How do structural modifications (e.g., prenylation) affect bioactivity?

Adding alkyl chains (e.g., prenyl groups) enhances lipophilicity and membrane permeability. Compare IC50_{50} values in enzymatic assays (e.g., CYP450 inhibition) between the parent compound and derivatives. Use QSAR models to predict activity .

Q. What analytical methods validate purity in complex matrices (e.g., plant extracts)?

Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Spike samples with isotopically labeled internal standards (e.g., 13^{13}C-analogs) to correct for matrix effects .

Q. How can stability under varying pH and temperature be assessed?

Conduct accelerated stability studies (25–60°C, pH 1–13). Monitor degradation via HPLC and identify byproducts using HRMS. The compound is prone to hydrolysis at high pH (>10) and photodegradation—use amber vials for storage .

Data Contradiction and Methodological Challenges

Q. How to address inconsistencies in reported logP values?

Experimental logP (e.g., shake-flask method) may differ from computational predictions (e.g., ChemAxon). Re-evaluate using reversed-phase HPLC (calibrated with standard compounds) and adjust for ionization effects .

Q. What causes batch-to-batch variability in crystallinity?

Polymorphism can arise from solvent choice (e.g., EtOAc vs. MeOH) or cooling rates. Use XRPD to characterize polymorphs and optimize recrystallization conditions (e.g., slow cooling in EtOAc) .

Tables for Key Data

Property Value/Method Reference
Molecular FormulaC11H10O4C_{11}H_{10}O_4
Recommended SynthesisBromination with NBS/AIBN, reflux
Key NMR Signals (1^1H)δ 6.8–7.2 (aromatic), δ 3.8 (OCH3_3)
StabilityDegrades at pH >10, photolabile
LC-MS MethodC18 column, 0.1% formic acid gradient

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one
Reactant of Route 2
4-Hydroxy-6-methoxy-3-methyl-2H-1-Benzopyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.